HDAC6 Isoform Selectivity Profile: 207-Fold Preference Over HDAC1
4-Amino-N-cyclopentylbenzamide exhibits a striking selectivity profile characterized by potent HDAC6 inhibition (IC₅₀ = 10 nM) but weak Class I HDAC activity (HDAC1 IC₅₀ = 2,070 nM), resulting in an approximately 207-fold selectivity window for HDAC6 over HDAC1 [1]. In contrast, clinically studied benzamide HDAC inhibitors such as MS-275 (entinostat) and mocetinostat (MGCD0103) are Class I-selective agents, with MS-275 showing a 4- to 10-fold preference for HDAC1 over HDAC3 and minimal HDAC6 activity [2][3]. This inverted selectivity paradigm—HDAC6 preference versus Class I preference—represents a fundamental differentiation from mainstream benzamide HDAC inhibitors.
| Evidence Dimension | HDAC isoform inhibition selectivity (HDAC6 IC₅₀ relative to HDAC1 IC₅₀) |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 10 nM; HDAC1 IC₅₀ = 2,070 nM; Selectivity ratio ≈ 207-fold (HDAC6-favoring) |
| Comparator Or Baseline | MS-275 (entinostat): Class I-selective; ~4-10 fold HDAC1 preference over HDAC3; Mocetinostat: Class I/IV-selective (HDAC1,2,3,11) |
| Quantified Difference | Qualitatively inverted selectivity (HDAC6-preferring vs. Class I-preferring); quantitatively, target compound shows negligible Class I inhibition at concentrations required for HDAC6 engagement |
| Conditions | Recombinant human HDAC1 (C-terminal His/FLAG-tagged) and HDAC6 (N-terminal GST-tagged) expressed in baculovirus system; fluorogenic ZMAL substrate |
Why This Matters
For researchers requiring HDAC6-specific pharmacological manipulation without confounding Class I HDAC effects, 4-amino-N-cyclopentylbenzamide offers a selectivity window unavailable from clinically developed benzamide HDAC inhibitors.
- [1] BindingDB. BDBM50517567 (CHEMBL4545246) - HDAC1 IC₅₀ = 2,070 nM; HDAC6 IC₅₀ = 10 nM. View Source
- [2] scite.ai. Design of novel histone deacetylase inhibitors - Benzamide HDAC inhibitor isoform selectivity. View Source
- [3] NCATS Inxight Drugs. Mocetinostat - Class I/IV-selective HDAC inhibitor profile. View Source
